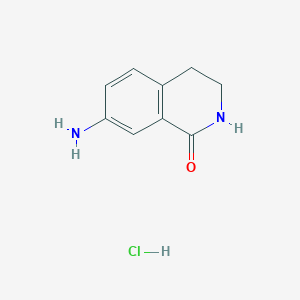
7-氨基-1,2,3,4-四氢异喹啉-1-酮盐酸盐
描述
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines It is characterized by its molecular structure, which includes a tetrahydroisoquinoline core with an amino group at the 7th position and a hydrochloride salt form
科学研究应用
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including alkaloids and pharmaceuticals.
Biology: The compound and its derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thiqs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiqs are known to exert diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .
生化分析
Biochemical Properties
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain isoquinoline alkaloids, which are known for their diverse biological activities . The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying biochemical pathways and reactions.
Cellular Effects
The effects of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of neuroinflammatory agents, thereby impacting cellular responses to inflammation . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to interact with enzymes and other proteins highlights its potential as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products and long-term effects on cellular function are still under investigation. In vitro and in vivo studies have provided insights into its stability and potential long-term impacts on cells.
Dosage Effects in Animal Models
The effects of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it can lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research.
Metabolic Pathways
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism . The compound’s involvement in these pathways underscores its importance in biochemical research.
Transport and Distribution
The transport and distribution of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within cells . Understanding these transport mechanisms is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function, providing further insights into its role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves multiple steps, starting from simple precursors such as benzene derivatives or isoquinoline. One common synthetic route includes the following steps:
Formation of Tetrahydroisoquinoline Core: The initial step involves the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, which is a cyclization reaction between a benzene derivative and an amine.
Functionalization at the 7th Position: The next step involves the introduction of the amino group at the 7th position. This can be achieved through various methods, such as nitration followed by reduction or direct amination.
Formation of Hydrochloride Salt: Finally, the free base form of the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride may involve large-scale reactions using reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or other substituents are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amines, alcohols, and other reduced forms.
Substitution Products: Alkylated or aminated derivatives.
相似化合物的比较
7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is compared with other similar compounds, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound differs in the presence of methoxy groups, which can affect its biological activity and chemical reactivity.
1,2,3,4-Tetrahydroisoquinolin-7-amine hydrochloride: This compound lacks the keto group present in 7-Amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride, leading to different chemical properties and applications.
属性
IUPAC Name |
7-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-7-2-1-6-3-4-11-9(12)8(6)5-7;/h1-2,5H,3-4,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMVVYYLKFAGLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


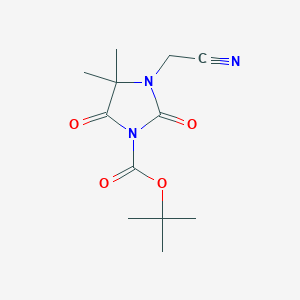
![2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine](/img/structure/B1524979.png)
![2-(propan-2-yl)-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine](/img/structure/B1524980.png)

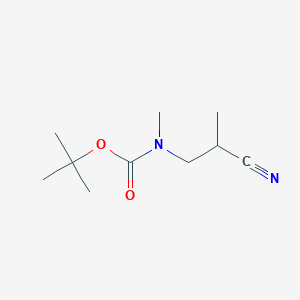
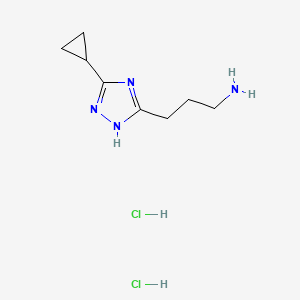
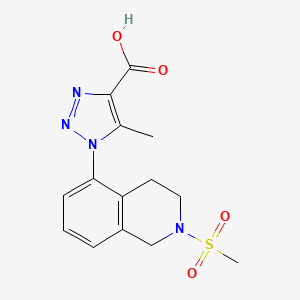

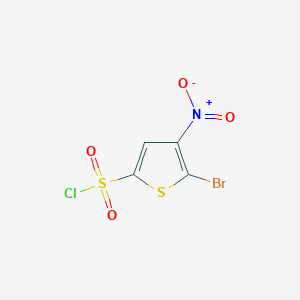
![3-[2-(propan-2-yl)-1H-imidazol-1-yl]piperidine](/img/structure/B1524992.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-4-carboxylic acid](/img/structure/B1524994.png)
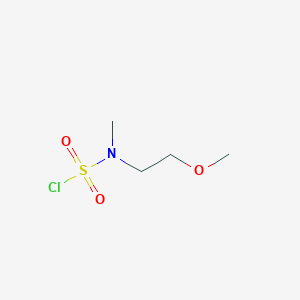
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1524996.png)
![4-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1524999.png)
